molecular formula C23H20N2O3S B6087970 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide

Cat. No. B6087970
M. Wt: 404.5 g/mol
InChI Key: YFDVHNPNXANNIW-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide, also known as BDP-12, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BDP-12 is a selective inhibitor of protein kinase CK2, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide exerts its effects by selectively inhibiting protein kinase CK2, which is involved in various cellular processes. Protein kinase CK2 is overexpressed in many cancers, and its inhibition by N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide leads to the suppression of cancer cell growth and the enhancement of chemotherapy sensitivity. In neurodegenerative disorders, protein kinase CK2 is implicated in the pathogenesis of the disease, and its inhibition by N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide leads to the protection of neurons from damage and the improvement of cognitive function. In inflammation, protein kinase CK2 is involved in the regulation of inflammatory responses, and its inhibition by N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide leads to the reduction of inflammation and oxidative stress.
Biochemical and Physiological Effects
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide has been found to induce apoptosis, inhibit cell proliferation, and enhance chemotherapy sensitivity. In neurodegenerative disorder research, N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide has been found to protect neurons from damage, enhance cognitive function, and reduce oxidative stress. In inflammation research, N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide has been found to reduce inflammation and oxidative stress, and improve tissue damage.

Advantages and Limitations for Lab Experiments

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide is also easy to synthesize and has a high yield. However, N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide has some limitations for lab experiments, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide also has limited stability in some experimental conditions, which can affect its efficacy.

Future Directions

There are several future directions for the research on N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as metabolic disorders and infectious diseases. Another direction is to optimize its pharmacokinetics and bioavailability by developing novel formulations and delivery systems. Additionally, further studies are needed to elucidate the molecular mechanisms of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide and its interactions with other cellular pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide in humans.
Conclusion
In conclusion, N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide is a chemical compound that has shown promising therapeutic properties in various diseases. Its selective inhibition of protein kinase CK2 makes it a potential target for drug development. The synthesis method of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide is relatively simple, and its scientific research applications are diverse. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide in the treatment of various diseases.

Synthesis Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide involves the reaction of 2-(2,4-dimethylphenoxy)acetic acid with 3-(1,3-benzothiazol-2-yl)-4-hydroxyaniline in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as N,N-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, and the yield of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide is typically high.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In neurodegenerative disorder research, N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide has been demonstrated to have neuroprotective effects and improve cognitive function. In inflammation research, N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide has been found to reduce inflammation and oxidative stress.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-14-7-10-20(15(2)11-14)28-13-22(27)24-16-8-9-19(26)17(12-16)23-25-18-5-3-4-6-21(18)29-23/h3-12,26H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDVHNPNXANNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide

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